Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 2361839-72-5
VCID: VC4894431
InChI: InChI=1S/C9H15NO3/c1-9(2)4-6(7(11)13-3)5-10-8(9)12/h6H,4-5H2,1-3H3,(H,10,12)
SMILES: CC1(CC(CNC1=O)C(=O)OC)C
Molecular Formula: C9H15NO3
Molecular Weight: 185.223

Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate

CAS No.: 2361839-72-5

Cat. No.: VC4894431

Molecular Formula: C9H15NO3

Molecular Weight: 185.223

* For research use only. Not for human or veterinary use.

Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate - 2361839-72-5

Specification

CAS No. 2361839-72-5
Molecular Formula C9H15NO3
Molecular Weight 185.223
IUPAC Name methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate
Standard InChI InChI=1S/C9H15NO3/c1-9(2)4-6(7(11)13-3)5-10-8(9)12/h6H,4-5H2,1-3H3,(H,10,12)
Standard InChI Key FQRXAIHABNSXAI-UHFFFAOYSA-N
SMILES CC1(CC(CNC1=O)C(=O)OC)C

Introduction

Chemical Identity and Structural Characteristics

Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate belongs to the class of substituted piperidines, which are six-membered heterocyclic amines. The molecular formula C₉H₁₅NO₃ corresponds to a molecular weight of 185.2 g/mol . Key structural features include:

  • A piperidine ring with a ketone group at position 6, introducing electrophilic reactivity.

  • Two methyl groups at position 5, contributing to steric hindrance and influencing conformational flexibility.

  • A methyl ester at position 3, which can serve as a handle for further functionalization via hydrolysis or transesterification.

Compared to simpler analogues like methyl 5-oxopiperidine-3-carboxylate (CAS: 1782536-18-8, molecular weight: 157.17 g/mol) , the addition of two methyl groups at position 5 increases both molecular weight and hydrophobicity, potentially enhancing membrane permeability in biological systems.

Applications in Medicinal Chemistry

Piperidine derivatives are pivotal in drug discovery, and methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate’s structural features align with motifs found in therapeutic agents. Notable examples include:

CFTR Potentiators

Tetrahydro-γ-carboline derivatives, exemplified by Hit-9 (3), share structural similarities with piperidine scaffolds and have demonstrated sub-micromolar potency in rescuing F508del-CFTR function . The methyl ester group in methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate may serve as a bioisostere for carboxylic acids, enhancing cell permeability while retaining target engagement.

PropertyMethyl 5,5-Dimethyl-6-Oxopiperidine-3-Carboxylate Methyl 5-Oxopiperidine-3-Carboxylate
Molecular Weight (g/mol)185.2157.17
FormulaC₉H₁₅NO₃C₇H₁₁NO₃
Purity≥95%N/A

Safety information indicates that this compound is intended for laboratory use only . Standard handling protocols for ketones and esters—including the use of gloves, eye protection, and ventilation—should be observed.

Future Directions and Research Opportunities

The discontinuation of commercial supplies underscores the need for robust synthetic methodologies to enable broader access. Potential research avenues include:

  • Analog synthesis: Exploring substitutions at positions 3 (ester → amide) and 5 (methyl → other alkyl groups) to optimize pharmacokinetic profiles.

  • Biological screening: Evaluating anti-cancer or protein-protein interaction inhibition activities, building on precedents from MDM2 inhibitors .

  • Computational modeling: Utilizing molecular docking studies to predict target engagement and guide rational design.

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